molecular formula C12H17NO2 B8767508 phenyl N-(3-methylbutyl)carbamate

phenyl N-(3-methylbutyl)carbamate

Cat. No.: B8767508
M. Wt: 207.27 g/mol
InChI Key: BGXMTMRSWLLBMK-UHFFFAOYSA-N
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Description

Phenyl N-(3-methylbutyl)carbamate is a synthetic carbamate ester of interest in biochemical research. While specific studies on this compound are limited, its structure places it within a well-characterized class of compounds known as phenyl N-alkylcarbamates. Related phenyl N-methylcarbamates have been extensively studied for their properties as cholinesterase inhibitors and their metabolism in biological systems . Research on analogous compounds indicates that carbamates are typically metabolized through oxidative pathways and enzymatic hydrolysis, which can vary significantly between different insect species and mammals, contributing to selective toxicological effects . This makes carbamate compounds valuable tools for investigating metabolic enzymes and resistance mechanisms. The primary research applications for this compound are likely in the fields of metabolic studies, enzymology, and as a standard or intermediate in organic synthesis for the preparation of more complex molecules. Its structure suggests potential for use in probing structure-activity relationships within the carbamate family. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

phenyl N-(3-methylbutyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-10(2)8-9-13-12(14)15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)

InChI Key

BGXMTMRSWLLBMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)OC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Insecticidal Properties

Phenyl N-(3-methylbutyl)carbamate has been identified as a potent insecticide effective against various pests. Research indicates that it functions as an aphicide, targeting pests such as the common house fly (Musca domestica) and aphids like Megoura viciae and Pieris brassica larvae.

Case Studies

  • Effectiveness Against Aphids : In one study, a formulation containing this compound was sprayed on field beans infested with adult vetch aphids. The results showed a complete kill of these insects within six hours of application .
  • Impact on Lepidopteran Larvae : Another experiment involved spraying young cabbage plants with a solution of the compound, resulting in the death of all second instar larvae of Pieris brassica within 24 hours .

Formulation Techniques

The compound can be formulated into various formulations to enhance its effectiveness and application ease:

  • Aqueous Concentrates : These concentrates can be diluted with water for effective spraying applications. For instance, a concentrate containing equal parts of this compound and a wetting agent was successfully used in agricultural settings .
  • Emulsifiable Concentrates : The compound can be mixed with organic solvents and wetting agents to create emulsifiable liquid concentrates suitable for dilution in water .

Safety and Toxicological Considerations

While this compound is effective as an insecticide, its safety profile must be considered:

  • Occupational Exposure : The National Institute for Occupational Safety and Health (NIOSH) has developed exposure banding processes to evaluate the potential health effects of chemical substances like this compound. This process assesses endpoints such as acute toxicity and skin irritation .
  • Toxicity Studies : Toxicological evaluations indicate that this compound acts as an acetylcholinesterase inhibitor, which is a common mechanism among carbamate pesticides. This necessitates careful handling to mitigate risks associated with exposure .

Comparative Analysis with Other Insecticides

To understand the effectiveness and safety of this compound, it is useful to compare it with other commonly used insecticides:

Insecticide Active Ingredient Target Pests Mechanism of Action
This compound3-(1-Methylbutyl)phenyl N-methylcarbamateAphids, House FliesAcetylcholinesterase inhibitor
DDTDichlorodiphenyltrichloroethaneWide range of insectsNeurotoxic (disrupts nerve function)
SevinCarbarylVarious agricultural pestsAcetylcholinesterase inhibitor

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Physicochemical Properties

The table below compares phenyl N-(3-methylbutyl)carbamate with structurally related carbamates, emphasizing substituent effects on molecular weight, lipophilicity (logP), and applications.

Compound Name Substituents (R1/R2) Molecular Weight (g/mol) logP (Calculated/Experimental) Key Applications/Notes References
This compound Phenyl, 3-methylbutyl ~209.3 (estimated) ~3.2 (estimated) Research intermediate
Ethyl N-(3-fluorophenyl)carbamate 3-Fluorophenyl, ethyl 183.18 2.4 (XLogP3) Pharmaceutical intermediates
3-Tolyl-N-methylcarbamate 3-Methylphenyl, methyl 165.19 ~1.8 Industrial applications
Methyl (3-hydroxyphenyl)-carbamate 3-Hydroxyphenyl, methyl 167.16 ~1.5 Potential antioxidant
Fentanyl Methyl Carbamate Complex phenyl/piperidinyl 338.4 N/A Controlled substance (research)
4-Chloro-2-substituted phenyl carbamates 4-Cl, varied alkyl chains 250–300 log k = 1.2–3.5 (HPLC) Lipophilicity studies
tert-Butyl N-(3-fluorocyclohexyl)carbamate 3-Fluorocyclohexyl, tert-butyl 251.3 N/A Pharmaceutical building block

Notes:

  • Lipophilicity Trends : Longer alkyl chains (e.g., 3-methylbutyl) increase logP compared to methyl or ethyl groups. Fluorinated analogs (e.g., Ethyl N-(3-fluorophenyl)carbamate) exhibit moderate lipophilicity due to fluorine’s electron-withdrawing effects .
  • Steric Effects : Bulky substituents like tert-butyl (e.g., tert-butyl N-(3-fluorocyclohexyl)carbamate) reduce reactivity but enhance stability .
Lipophilicity and Bioactivity
  • 4-Chloro-2-substituted phenyl carbamates : Ferriz et al. demonstrated that lipophilicity (measured via HPLC log k values) correlates with alkyl chain length and halogen substitution. For example, 4-chloro-2-[(3-chlorophenyl)carbamoyl]phenyl alkyl carbamates showed log k values ranging from 1.2 (methyl) to 3.5 (hexyl), highlighting the role of hydrophobicity in drug design .
  • Ethyl N-(3-fluorophenyl)carbamate : The fluorine atom enhances metabolic stability and binding affinity in pharmaceutical candidates, as seen in analogs targeting enzyme inhibition .

Q & A

Q. What are the optimal synthetic routes for phenyl N-(3-methylbutyl)carbamate, and how do reaction conditions influence yield?

this compound is typically synthesized via carbamate formation between phenyl chloroformate and 3-methylbutylamine. Key methodological considerations include:

  • Catalyst selection : Zn/Al/Ce mixed oxides derived from hydrotalcite precursors enhance reaction efficiency by promoting nucleophilic substitution .
  • Solvent and temperature : Dichloromethane (DCM) at 30°C minimizes side reactions (e.g., hydrolysis of chloroformate), while bases like N-ethyl-N,N-diisopropylamine (DIEA) neutralize HCl byproducts .
  • Workflow : Dropwise addition of phenyl chloroformate to the amine solution over 1 hour ensures controlled exothermicity, followed by stirring for 2–3 hours to maximize conversion .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • LC-MS : Validates molecular weight (e.g., MH+ ion detection) and purity .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids for steric/electronic analysis .
  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and detect impurities (e.g., unreacted amine or chloroformate) .

Q. What safety protocols are critical when handling this compound?

  • GHS compliance : Classify as hazardous under CLP regulations (e.g., skin/eye irritant). Use warning labels and signal words ("Danger") .
  • Handling : Employ fume hoods, gloves, and closed systems to avoid inhalation/contact. Post-reaction, wash with 3N HCl to neutralize residual reagents .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound derivatives?

  • DFT calculations : Predict NMR chemical shifts and vibrational spectra (e.g., IR) to cross-validate experimental data .
  • Docking studies : Analyze interactions with biological targets (e.g., enzymes) to explain unexpected bioactivity trends .

Q. What strategies optimize catalytic systems for large-scale this compound synthesis?

  • Heterogeneous catalysis : Zn/Al/Ce oxides improve recyclability and reduce metal leaching compared to homogeneous catalysts .
  • Kinetic studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps (e.g., amine activation) .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Steric hindrance : The 3-methylbutyl group reduces accessibility to electrophilic centers, favoring SN1 over SN2 mechanisms in polar solvents .
  • Electronic modulation : Electron-withdrawing substituents on the phenyl ring increase carbamate electrophilicity, enhancing reactivity with amines .

Q. What methodologies address challenges in crystallizing this compound for structural studies?

  • Solvent screening : Use high-boiling solvents (e.g., THF) for slow evaporation, improving crystal quality .
  • Twinned data refinement : SHELXL’s HKLF 5 directive resolves overlapping reflections in twinned crystals .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental melting points?

  • Impurity profiling : DSC/TGA identifies eutectic mixtures or polymorphic forms .
  • Crystallographic validation : Compare experimental unit cell parameters with predicted (e.g., Mercury CSD) to detect solvate formation .

Q. Why do batch-dependent variations occur in this compound bioactivity assays?

  • Byproduct analysis : LC-MS/MS detects trace intermediates (e.g., unreacted isocyanates) that inhibit target enzymes .
  • Isotope labeling : 15^{15}N-labeled carbamates track metabolic degradation pathways in vitro .

Methodological Resources

  • Structural refinement : SHELX suite (open-source) for crystallography .
  • Synthetic protocols : DIEA/DCM systems for carbamate formation .
  • Safety standards : GHS-compliant SDS templates .

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